molecular formula C16H15NO2 B5543852 N-acetyl-N-2-biphenylylacetamide

N-acetyl-N-2-biphenylylacetamide

Cat. No. B5543852
M. Wt: 253.29 g/mol
InChI Key: QLVXZTHSGHCFRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-acetyl-N-2-biphenylylacetamide involves complex chemical reactions and catalytic systems. For instance, the one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a related compound, using reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, is a noteworthy process. This method demonstrates a selective and efficient approach to synthesizing acetamide derivatives, emphasizing the importance of catalysts, solvents, and reaction conditions in achieving high selectivity and yield (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the properties and reactivity of compounds like N-acetyl-N-2-biphenylylacetamide. The crystal structure analysis and spectroscopic techniques provide detailed insights into the arrangement of atoms, molecular geometry, and intermolecular interactions. For example, the synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveal its orthorhombic crystal system and intermolecular hydrogen bonds, highlighting the impact of molecular structure on its chemical behavior and stability (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-acetyl-N-2-biphenylylacetamide and its derivatives are diverse, ranging from hydroformylation to acetylation and beyond. These reactions not only expand the compound's utility but also provide pathways for the synthesis of bioactive molecules and intermediates for further chemical transformations. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrates the versatility of these compounds in organic synthesis, offering new approaches to functionalized acetamide derivatives (Qiu, Li, Ma, & Zhou, 2017).

Physical Properties Analysis

The physical properties of N-acetyl-N-2-biphenylylacetamide, such as solubility, melting point, and crystal structure, are essential for its application and handling. These properties are influenced by the compound's molecular structure and intermolecular forces. Studies on related compounds, like N-(2-Methylphenyl)acetamide, provide insights into how slight variations in molecular structure can affect these physical properties, offering guidance for the development and optimization of N-acetyl-N-2-biphenylylacetamide for specific applications (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of N-acetyl-N-2-biphenylylacetamide, including reactivity, stability, and interaction with various reagents, are critical for its functionalization and application in different domains. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase exemplifies the innovative approaches to modifying acetamide derivatives, showcasing the importance of understanding these chemical properties for the design of efficient and selective synthetic routes (Magadum & Yadav, 2018).

Scientific Research Applications

Therapeutic and Toxicological Insights

N-acetyl-N-2-biphenylylacetamide, commonly referred to in literature through its metabolite or analogs such as acetaminophen or paracetamol, has been the focus of extensive research regarding its therapeutic applications and toxicological effects. The compound's primary use as an analgesic and antipyretic agent underscores its importance in clinical settings. However, the scope of research extends beyond its conventional use, exploring mechanisms of action, metabolic pathways, and implications of overdose, highlighting both therapeutic benefits and risks of hepatotoxicity.

Metabolic Pathways and Pharmacokinetics

The metabolism of acetaminophen involves complex pathways that convert the drug into various metabolites, some of which are toxic and contribute to liver injury upon overdose. Research by Mazaleuskaya et al. (2015) provides a comprehensive overview of these metabolic processes, emphasizing the role of N-acetyl-p-benzoquinone imine (NAPQI) in acetaminophen-induced hepatotoxicity. Further studies on pharmacokinetics, particularly in special populations such as the elderly, have contributed to a deeper understanding of the drug's behavior in the body, as discussed by Liukas et al. (2011).

Mechanisms of Hepatotoxicity and Therapeutic Interventions

The hepatotoxic effects of acetaminophen overdose, primarily through the toxic metabolite NAPQI, have prompted research into mechanisms of liver injury and potential therapeutic interventions. Studies like Badmann et al. (2011) explore the cellular pathways involved in acetaminophen-induced liver damage, highlighting the role of apoptosis and inflammation. The therapeutic potential of compounds such as N-acetylcysteine in mitigating hepatotoxicity has been well-documented, offering insights into effective treatment strategies for overdose cases Millea (2009).

Antidotal Research and Clinical Trials

Given the widespread use of acetaminophen and the risks associated with its overdose, research has also focused on identifying biomarkers of toxicity and evaluating the efficacy of antidotes. Clinical studies, such as those coordinated by the National Center for Toxicological Research (NCTR), aim to improve the understanding of acetaminophen toxicity and develop more effective treatments for patients experiencing overdose Akrodou (2021).

Environmental and Alternative Applications

Apart from its clinical use, research into acetaminophen has branched into environmental studies and alternative therapeutic applications. For instance, the presence of acetaminophen in water bodies and its impact on aquatic organisms have been investigated, reflecting the broader environmental implications of pharmaceutical contaminants Parolini et al. (2010).

Future Directions

While specific future directions for “N-acetyl-N-2-biphenylylacetamide” are not available, related compounds such as N-acetylcysteine have been proposed for various applications, including as a treatment for autoimmune diseases , and in the formulation of nanoparticles to increase anti-inflammatory activities .

properties

IUPAC Name

N-acetyl-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)17(13(2)19)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVXZTHSGHCFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-N-(biphenyl-2-yl)acetamide

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